Dual Target Potency: HSP90/mTOR-IN-1 Exhibits Balanced Nanomolar Inhibition of Hsp90 and mTOR
HSP90/mTOR-IN-1 demonstrates a balanced dual-inhibitory profile with IC50 values of 69 nM for Hsp90 and 29 nM for mTOR in cell-free enzymatic assays. This dual potency distinguishes it from single-target reference compounds, such as the selective Hsp90 inhibitor AUY-922 (IC50: 13 nM for Hsp90α, no significant mTOR activity) and the PI3K/mTOR inhibitor PI-103 (IC50: 20 nM for mTOR, negligible Hsp90 activity) [1].
| Evidence Dimension | Enzymatic inhibition potency |
|---|---|
| Target Compound Data | Hsp90 IC50: 69 nM; mTOR IC50: 29 nM |
| Comparator Or Baseline | AUY-922 (Hsp90 IC50: 13 nM, no mTOR activity); PI-103 (mTOR IC50: 20 nM, no Hsp90 activity) |
| Quantified Difference | HSP90/mTOR-IN-1 is the only compound with dual sub-100 nM activity against both targets. |
| Conditions | Cell-free enzymatic assays |
Why This Matters
This balanced dual inhibition profile is essential for researchers seeking a single chemical entity to simultaneously disrupt two key oncogenic pathways, avoiding the need for complex combination dosing schemes.
- [1] Pan Z, Chen Y, Pang H, Wang X, Zhang Y, Xie X, He G. Design, synthesis, and biological evaluation of novel dual inhibitors of heat shock protein 90/mammalian target of rapamycin (Hsp90/mTOR) against bladder cancer cells. Eur J Med Chem. 2022 Nov 15;242:114674. doi: 10.1016/j.ejmech.2022.114674. View Source
